molecular formula C7H5IN2O3 B14850361 1-(6-Iodo-4-nitropyridin-2-YL)ethanone

1-(6-Iodo-4-nitropyridin-2-YL)ethanone

Cat. No.: B14850361
M. Wt: 292.03 g/mol
InChI Key: NLGZSIVEFQCEEH-UHFFFAOYSA-N
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Description

1-(6-Iodo-4-nitropyridin-2-YL)ethanone is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an iodo group at the 6th position and a nitro group at the 4th position on the pyridine ring, with an ethanone group attached to the 2nd position

Preparation Methods

The synthesis of 1-(6-Iodo-4-nitropyridin-2-YL)ethanone can be achieved through several synthetic routes One common method involves the nitration of pyridine derivatives followed by iodinationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(6-Iodo-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

1-(6-Iodo-4-nitropyridin-2-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and iodo groups with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Iodo-4-nitropyridin-2-YL)ethanone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

1-(6-Iodo-4-nitropyridin-2-YL)ethanone can be compared with other nitropyridine derivatives such as 1-(3-Nitropyridin-4-yl)ethanone. While both compounds share the nitropyridine core, the presence of the iodo group in this compound provides unique reactivity and potential applications. Similar compounds include:

Properties

Molecular Formula

C7H5IN2O3

Molecular Weight

292.03 g/mol

IUPAC Name

1-(6-iodo-4-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5IN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3

InChI Key

NLGZSIVEFQCEEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])I

Origin of Product

United States

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